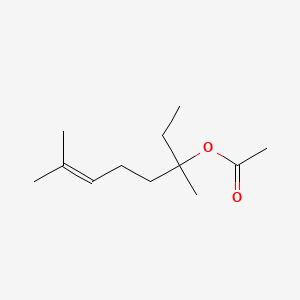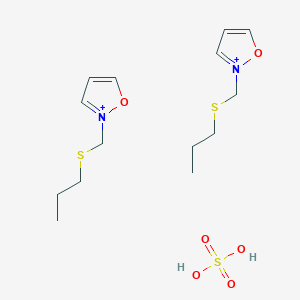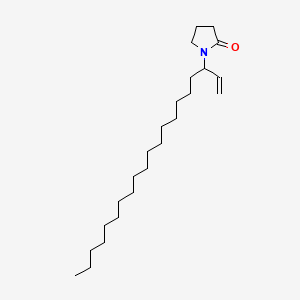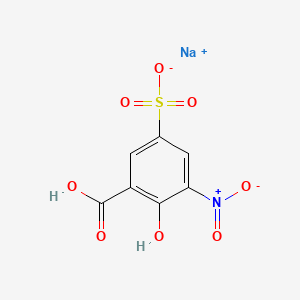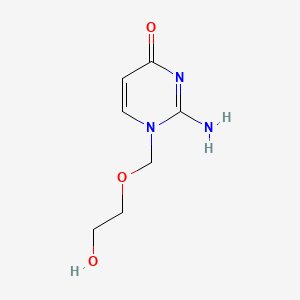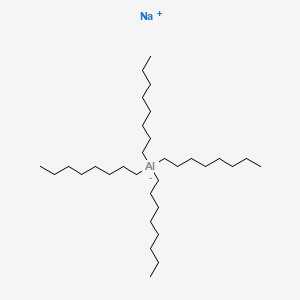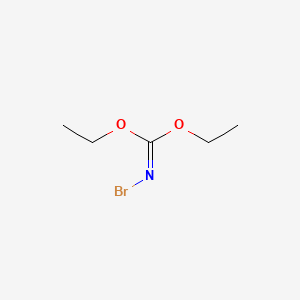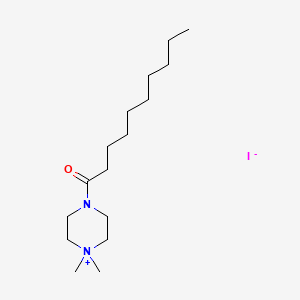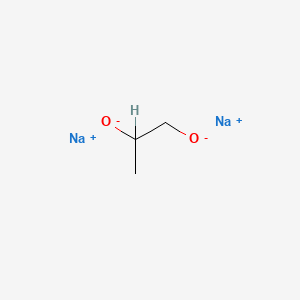
Disodium propane-1,2-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium propane-1,2-diolate is a chemical compound with the molecular formula C3H6Na2O2. It is a derivative of propane-1,2-diol, where the hydroxyl groups are replaced by sodium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium propane-1,2-diolate can be synthesized through the reaction of propane-1,2-diol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C3H8O2+2Na→C3H6Na2O2+H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium propane-1,2-diolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to propane-1,2-diol.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Propane-1,2-dione.
Reduction: Propane-1,2-diol.
Substitution: Various substituted propane derivatives depending on the electrophile used.
Scientific Research Applications
Disodium propane-1,2-diolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium propane-1,2-diolate involves its ability to donate sodium ions and interact with various molecular targets. It can participate in redox reactions, act as a nucleophile in substitution reactions, and form complexes with metal ions. These interactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: The parent compound with hydroxyl groups instead of sodium atoms.
Disodium 1,2-propanediolate: Another sodium derivative with similar properties.
Uniqueness
Disodium propane-1,2-diolate is unique due to its enhanced reactivity and ability to participate in a wide range of chemical reactions. Its sodium atoms make it a strong nucleophile and a versatile reagent in organic synthesis .
Properties
CAS No. |
94006-28-7 |
|---|---|
Molecular Formula |
C3H6Na2O2 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
disodium;propane-1,2-diolate |
InChI |
InChI=1S/C3H6O2.2Na/c1-3(5)2-4;;/h3H,2H2,1H3;;/q-2;2*+1 |
InChI Key |
ZDXIWKQVLWFXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


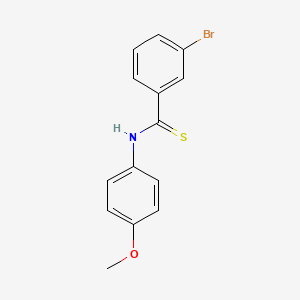
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
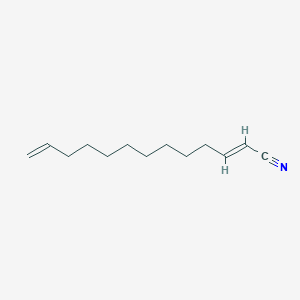
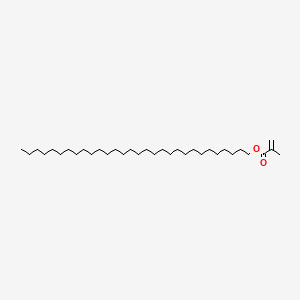
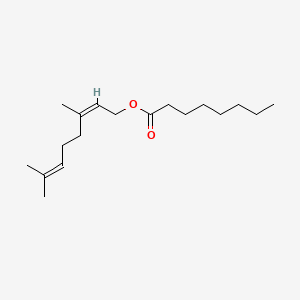
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
